
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a penta-2,4-dien-1-yl chain, esterified with a methyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be achieved through several methods. One common approach involves the reaction of 5-phenylpenta-2,4-dien-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds to form saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, where nucleophiles such as amines or alcohols replace the methoxy group, forming carbamates or carbonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, basic conditions, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated compounds.
Substitution: Carbamates, carbonates.
Applications De Recherche Scientifique
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a prodrug, where the carbonate group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of methyl 5-phenylpenta-2,4-dien-1-yl carbonate involves its interaction with molecular targets through various pathways:
Enzymatic Hydrolysis: The carbonate group can be hydrolyzed by esterases, releasing the active 5-phenylpenta-2,4-dien-1-ol, which can then exert its biological effects.
Molecular Targets: The phenyl and diene groups can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be compared with other similar compounds, such as:
Methyl 5-phenylpentanoate: Lacks the diene structure, resulting in different chemical reactivity and biological activity.
Methyl 5-phenylpenta-2,4-dienoate: Similar structure but without the carbonate group, leading to different applications and properties.
Phenylpenta-2,4-dien-1-yl acetate: Contains an acetate group instead of a carbonate, affecting its hydrolysis and interaction with biological targets.
The uniqueness of this compound lies in its combination of a phenyl group, a diene structure, and a carbonate ester, which together confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
673456-83-2 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 5-phenylpenta-2,4-dienyl carbonate |
InChI |
InChI=1S/C13H14O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-10H,11H2,1H3 |
Clé InChI |
YDGOPRRKNMSKQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


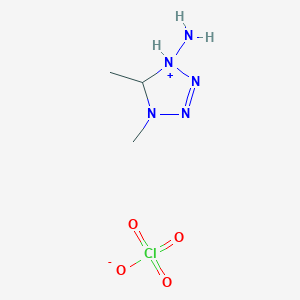
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)

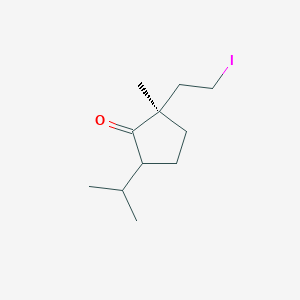
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
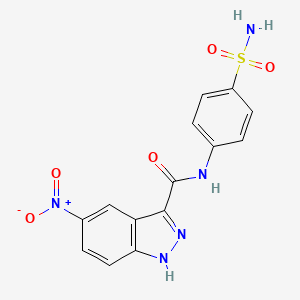
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)

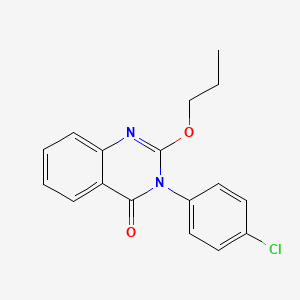
![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
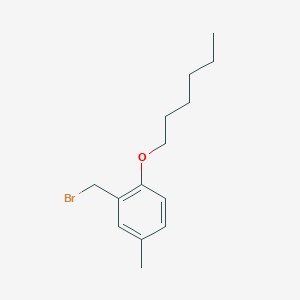
![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)
